lead(2+);silicic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

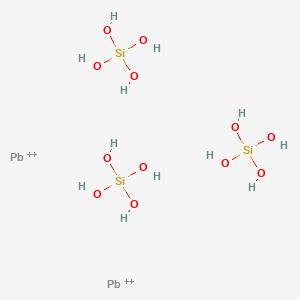

lead(2+);silicic acid is a chemical compound that combines silicic acid with lead ions. Silicic acid itself is a weak acid formed by silicon, oxygen, and hydrogen, and is often found in aqueous solutions. The lead(2+) salt form of silicic acid is less commonly discussed but has unique properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of silicic acid (H4SiO4), lead(2+) salt (2:3) typically involves the reaction of lead salts with silicic acid under controlled conditions. One common method is to dissolve lead nitrate in water and then add a solution of silicic acid. The reaction is carried out at room temperature, and the resulting precipitate is filtered and dried to obtain the lead(2+) salt of silicic acid.

Industrial Production Methods

Industrial production of silicic acid (H4SiO4), lead(2+) salt (2:3) may involve more complex processes, including the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The use of advanced filtration and drying techniques is also common in industrial settings to achieve the desired purity and physical properties.

Analyse Chemischer Reaktionen

Types of Reactions

Silicic acid (H4SiO4), lead(2+) salt (2:3) can undergo various chemical reactions, including:

Oxidation: The lead component can be oxidized to higher oxidation states.

Reduction: Lead ions can be reduced to metallic lead under certain conditions.

Substitution: The lead ions can be substituted with other metal ions in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions with silicic acid (H4SiO4), lead(2+) salt (2:3) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and complexing agents like EDTA. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce lead dioxide, while reduction may yield metallic lead. Substitution reactions can result in the formation of other metal silicates.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Formation

Lead(II) silicic acid is formed through the reaction of lead ions with silicic acid. The general formula for lead orthosilicate is Pb2SiO4, which highlights its dual composition of lead and silicon. The compound exhibits unique properties that make it suitable for various applications, particularly in the synthesis of advanced materials and environmental technologies.

Applications in Materials Science

1. Glass and Ceramics Production

Lead(II) silicic acid is utilized in the production of glass and ceramics due to its ability to enhance optical properties and thermal stability. The presence of lead ions improves the refractive index and durability of glass products, making them ideal for high-performance applications.

2. Pigments and Coatings

The compound serves as a pigment in paints and coatings, providing vibrant colors and improved opacity. Its stability under UV light makes it suitable for outdoor applications where resistance to fading is crucial.

Environmental Remediation

1. Adsorption of Heavy Metals

Lead(II) silicic acid has been investigated for its effectiveness in adsorbing heavy metals from wastewater. A study demonstrated that a silica-based nanocomposite could effectively remove lead ions from aqueous solutions, achieving a maximum removal efficiency of 95% within 60 minutes of contact time . This application is vital for treating contaminated water sources.

2. Fluxing Agent in Metallurgy

In metallurgy, lead(II) silicic acid acts as a fluxing agent during the extraction of lead from ores. It helps lower the melting point of the mixture, facilitating the separation of lead from impurities . This application is crucial in improving the efficiency of lead smelting processes.

Catalytic Applications

1. Catalysts in Organic Reactions

Lead(II) silicic acid can be used as a catalyst support in various organic reactions. Its unique structure allows it to stabilize metal catalysts, enhancing their activity and selectivity . For instance, organosilicon compounds derived from lead(II) silicic acid have shown promise in asymmetric catalysis.

2. Environmental Catalysis

The compound has potential applications in environmental catalysis, particularly in the degradation of pollutants. Its ability to facilitate reactions that break down harmful substances makes it a candidate for developing more effective catalytic systems .

Case Studies

Wirkmechanismus

The mechanism of action of silicic acid (H4SiO4), lead(2+) salt (2:3) involves its interaction with various molecular targets and pathways. The lead ions can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The silicic acid component can also participate in polymerization and condensation reactions, leading to the formation of complex structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Silicic acid (H4SiO4): The parent compound, which does not contain lead ions.

Lead(2+) acetate: A lead salt with different anions, used in various industrial applications.

Lead(2+) silicate: Another lead-containing silicate compound with different stoichiometry.

Uniqueness

Silicic acid (H4SiO4), lead(2+) salt (2:3) is unique due to its specific combination of silicic acid and lead ions, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.

Biologische Aktivität

The compound "lead(II) silicate" (often represented as PbSiO₃) and its interaction with silicic acid (Si(OH)₄) have drawn significant attention in biological and environmental research due to their complex biological activities and potential health implications. This article explores the biological activity of lead(II) silicate, particularly in relation to silicic acid, through research findings, case studies, and data tables.

Overview of Lead(II) Silicate

Lead(II) silicate is a chemical compound formed from lead and silica. It is often encountered in various industrial applications, including ceramics and glass production. However, lead is a well-known toxic element that poses significant health risks upon exposure.

Mechanisms of Toxicity

Lead(II) silicate exhibits toxicity primarily through the following mechanisms:

- Bioavailability : The solubility of lead silicates in biological fluids influences the bioavailability of lead ions. Research indicates that lead absorption via the respiratory system is rapid and persistent, while gastrointestinal absorption is less efficient but still significant .

- Cellular Interaction : Lead ions can interfere with cellular signaling pathways, particularly those involving calcium ions, leading to disruptions in cellular functions .

- Protein Modification : Silicic acid has been shown to interact with proteins, potentially modulating their structure and function. This interaction can influence processes such as phosphorylation, which is critical for signal transduction .

Effects on Human Health

Lead exposure from lead(II) silicate can lead to various health issues, including:

- Neurological Damage : Chronic exposure can result in cognitive deficits and behavioral issues, particularly in children .

- Renal Dysfunction : Lead accumulation may impair kidney function, leading to long-term health complications .

- Reproductive Toxicity : Studies suggest that lead exposure can adversely affect reproductive health in both males and females .

Case Study 1: Occupational Exposure

A case study involving a recycling company highlighted the dangers of inadequate ventilation when handling lead-sheathed materials. Over 90 workers were exposed to high levels of lead, resulting in several cases of lead poisoning requiring hospitalization .

Case Study 2: Lead Paint Exposure

Another case involved workers restoring an old building where they were unknowingly exposed to lead paint. Inhalation of lead dust led to multiple cases of poisoning among workers, emphasizing the need for proper safety protocols in environments where lead may be present .

Research Findings

Recent studies have explored the interactions between silicic acid and lead compounds:

- Silicic Acid as a Protective Agent : Some research suggests that silicic acid may mitigate the toxic effects of lead by binding to lead ions and reducing their bioavailability .

- Impact on Protein Function : The ability of silicic acid to modulate protein activity raises questions about its potential therapeutic applications in conditions associated with lead toxicity .

Table 1: Toxicity Comparison of Lead Compounds

| Compound | Solubility (mg/L) | Absorption Route | Toxicity Level |

|---|---|---|---|

| Lead(II) Silicate | Moderate | Respiratory & Digestive | High |

| Red Lead (Pb₃O₄) | Low | Respiratory | Moderate |

| Lead Acetate | High | Digestive | Very High |

Table 2: Health Effects Associated with Lead Exposure

Eigenschaften

IUPAC Name |

lead(2+);silicic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H4O4Si.2Pb/c3*1-5(2,3)4;;/h3*1-4H;;/q;;;2*+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJMXRXORPJTRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](O)(O)O.O[Si](O)(O)O.O[Si](O)(O)O.[Pb+2].[Pb+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12O12Pb2Si3+4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

7.0e+02 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.